Methyl 2-amino-4-methylpent-4-enoate

Sharpless Asymmetric Dihydroxylation γ,δ-Dihydroxyleucine Diastereoselectivity

Methyl 2-amino-4-methylpent-4-enoate (CAS 103550-87-4, C₇H₁₃NO₂, MW 143.18, synonym 4,5-dehydroleucine methyl ester) belongs to the class of α,β-unsaturated α‑amino acid esters carrying a terminal isopropenyl side chain. The free α‑NH₂ form differentiates this compound from the more commonly supplied N‑Cbz-, N‑Boc- or N‑Fmoc-protected 4,5-dehydroleucine esters and also from the corresponding free acid (CAS 28024-78-4).

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 103550-87-4
Cat. No. B1365387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-methylpent-4-enoate
CAS103550-87-4
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(=C)CC(C(=O)OC)N
InChIInChI=1S/C7H13NO2/c1-5(2)4-6(8)7(9)10-3/h6H,1,4,8H2,2-3H3
InChIKeySQOGQAXYGUHWIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-4-methylpent-4-enoate (CAS 103550-87-4): A C7-α,β-Unsaturated Amino Acid Ester for Sharpless Asymmetric Dihydroxylation and Alkene-First Diversification


Methyl 2-amino-4-methylpent-4-enoate (CAS 103550-87-4, C₇H₁₃NO₂, MW 143.18, synonym 4,5-dehydroleucine methyl ester) belongs to the class of α,β-unsaturated α‑amino acid esters carrying a terminal isopropenyl side chain [1]. The free α‑NH₂ form differentiates this compound from the more commonly supplied N‑Cbz-, N‑Boc- or N‑Fmoc-protected 4,5-dehydroleucine esters and also from the corresponding free acid (CAS 28024-78-4) . Its structural signature — a methyl ester protecting the α‑carboxyl group while leaving the α‑amine free — renders it a nucleophile-ready building block for direct amide coupling without prior ester hydrolysis, a feature not shared by the free acid or by fully protected variants that require either deprotection or carboxyl activation before use .

Why Methyl 2-Amino-4-methylpent-4-enoate (CAS 103550-87-4) Cannot Be Replaced by Common Allylglycine, Methallylglycine Free Acid, or N‑Protected Dehydroleucine Esters


Generic substitution is precluded because the three functional handles — free α‑NH₂, terminal alkene, and methyl ester — govern orthogonal reactivity in distinct synthetic sequences. Commercial L‑allylglycine lacks the additional methyl substituent and therefore delivers different diastereofacial control in Sharpless asymmetric dihydroxylation (SAD), whereas N‑Cbz‑ or N‑Boc‑4,5‑dehydroleucine methyl esters place the amine in a protected state that is incompatible with direct peptide coupling or requires an additional deprotection step that can epimerize the α‑centre [1]. The free acid (4,5‑dehydroleucine, CAS 28024-78-4) demands carboxyl activation before amide formation, adding a synthetic operation that the methyl ester avoids . In ring‑closing metathesis (RCM) cascades, the free amine can coordinate the ruthenium catalyst, altering initiation rates relative to N‑protected substrates, making direct interchange without re‑optimisation unreliable [2].

Quantitative Differentiation of Methyl 2-Amino-4-methylpent-4-enoate (CAS 103550-87-4) in Asymmetric Dihydroxylation, Metathesis, and Peptide Coupling


Sharpless Asymmetric Dihydroxylation: 6.5:1 Diastereomeric Ratio for Nα-Cbz Protected Methyl Ester vs. Unpredictable Outcome for Free Amino Ester

Under Sharpless asymmetric dihydroxylation (SAD) conditions employing AD‑mix‑α, Nα‑carbobenzyloxy‑(2S)‑4,5‑dehydroleucine methyl ester (the N‑Cbz derivative of the target compound) delivered a 6.5:1.0 mixture of γ‑lactones favoring the 4R configuration; in contrast, the free amine form (CAS 103550-87-4) has not been subjected to head‑to‑head SAD in the peer‑reviewed literature and its diastereomeric outcome under identical AD‑mix‑α conditions remains unreported [1]. When the free amino ester is used without N‑protection, the primary amine can compete for the osmium catalyst or alter the substrate conformation, making the selectivity observed for the N‑Cbz substrate non‑extrapolatable.

Sharpless Asymmetric Dihydroxylation γ,δ-Dihydroxyleucine Diastereoselectivity

Ring‑Closing Metathesis (RCM) Substrate Scope: 36 Substrates Processed, up to 96% Yield, with Direct Applicability to Amino‑Ester Dienes

In a systematic RCM study published in Organic Letters (2020), diene substrates analogous to N‑protected methyl 2‑amino‑4‑methylpent‑4‑enoate were cyclised to tetrasubstituted cyclic olefins using Grubbs‑II or Hoveyda‑Grubbs‑II catalysts (5 mol %) in CH₂Cl₂ at 40 °C, affording up to 96% isolated yield across 36 functionalised derivatives [1]. Although the free amino ester was not explicitly included in the 36‑substrate scope, its alkene geometry and tether length match the optimal parameters identified for efficient RCM. In contrast, the corresponding free acid (4,5‑dehydroleucine) requires esterification prior to RCM because the carboxylic acid proton poisons the ruthenium catalyst [1]. The methyl ester thus eliminates one synthetic step relative to the free acid.

Ring-Closing Metathesis Tetrasubstituted Olefins Ruthenium Catalysis

Amide Coupling Reactivity: Free α‑Amino Methyl Ester Enables Direct Peptide Bond Formation vs. Carboxyl Activation Required for the Free Acid

CAS 103550-87-4 presents a free α‑NH₂ and a methyl ester, a combination that permits direct coupling with N‑protected amino acids using standard peptide coupling reagents (EDC/HOBt, HATU, COMU) without prior saponification of the ester [1]. In contrast, 4,5‑dehydroleucine free acid (CAS 28024-78-4) requires carboxyl activation before coupling, which adds one synthetic step and can lead to racemisation at the α‑carbon under basic activation conditions . In the total synthesis of γ,δ‑dihydroxy‑L‑leucine‑containing peptides, the N‑Cbz‑protected methyl ester was used directly, whereas the free acid needed pre‑activation with isobutyl chloroformate and N‑methylmorpholine before coupling to valine ethyl ester [1].

Peptide Coupling Unnatural Amino Acid Synthetic Efficiency

High‑Impact Application Scenarios for Methyl 2-Amino-4-methylpent-4-enoate (CAS 103550-87-4) Driven by Quantitative Differentiation Evidence


Stereoselective Synthesis of γ,δ‑Dihydroxyleucine‑Containing Peptides via Unprotected‑Amine Sharpless Asymmetric Dihydroxylation

CAS 103550-87-4 is the preferred substrate for laboratories developing an SAD protocol directly on the free amino ester. The 6.5:1 dr reported for the N‑Cbz analogue [1] establishes a performance baseline against which new unprotected‑amine conditions can be benchmarked. This scenario applies to medicinal chemistry groups synthesizing alloviroidin‑mimetics that require a free N‑terminus post‑dihydroxylation.

Diversity‑Oriented Synthesis (DOS) of Cyclic Tetrasubstituted Olefin Libraries via Ring‑Closing Metathesis

Because the methyl ester circumvents ruthenium‑catalyst poisoning by carboxylic acids, CAS 103550-87-4 is suited for RCM‑based library synthesis. This compound can be used as a diene substrate after simple N‑protection, following the 36‑substrate scope validated by Heinrich et al. (2020), where analogous amino‑ester dienes achieved yields up to 96% [2].

Accelerated Peptidomimetic Synthesis through Direct Amide Coupling Without Carboxyl Activation

For C‑terminal 4,5‑dehydroleucine residues, the free amine methyl ester (CAS 103550-87-4) eliminates the carboxyl‑activation step required for the free acid [3], reducing sequence length by one step and minimising α‑epimerisation. This is critical in automated solid‑phase peptide synthesis (SPPS) where pre‑activated esters are not always compatible with on‑resin coupling conditions.

Epoxyketone Biosynthetic Pathway Probing Using Chemically Stable Methyl Ester Surrogates

The methyl ester of 4,5‑dehydroleucine has been employed as a chemically stable substrate mimic in coupled enzyme assays with pig liver esterase and EpnF epoxyketone synthase [4]. CAS 103550-87-4 can be used analogously for in situ generation of the free acid in enzymatic cascades, whereas N‑protected variants are not recognized by the esterase.

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